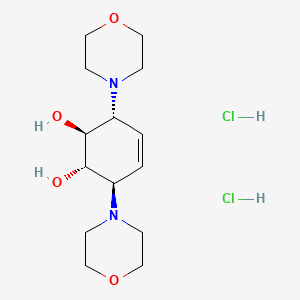
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The process can be summarized as follows:
Starting Materials: Octadecylamine, ethylene oxide, and ethyl sulfate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.
化学反応の分析
Types of Reactions
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides can react with the quaternary ammonium group.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted products with different functional groups replacing the original ones.
科学的研究の応用
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The molecular targets include lipid components of cell membranes, and the pathways involved are related to membrane disruption and solubilization.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Uniqueness
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head with ethoxy groups. This structure provides it with distinct solubility and interaction properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
93859-56-4 |
|---|---|
分子式 |
C30H65NO8S |
分子量 |
599.9 g/mol |
IUPAC名 |
ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;ethyl sulfate |
InChI |
InChI=1S/C28H60NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h30-31H,3-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
ODRUOWKEALJGSM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
関連するCAS |
42845-62-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


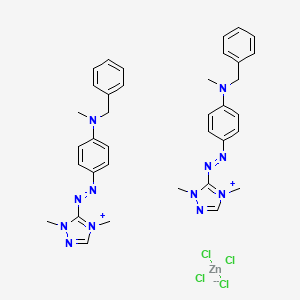
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)


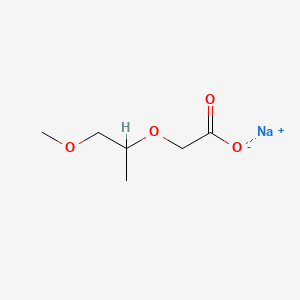
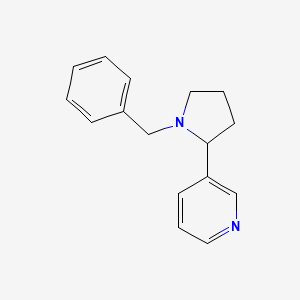
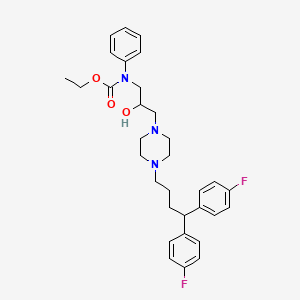

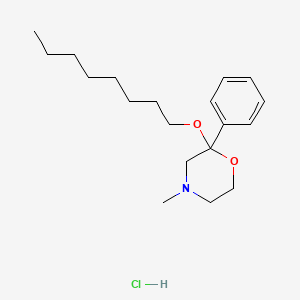
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
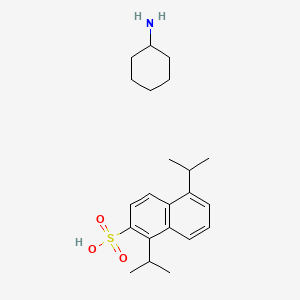
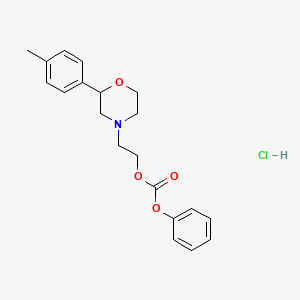
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
